N-(4-fluorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
Description
N-(4-fluorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring two key substituents:
- A 4-fluorophenyl group attached to the pyrrolidine nitrogen.
- A thiophen-3-yl group at the 3-position of the pyrrolidine ring.
This structure combines aromatic (fluorophenyl, thiophene) and heterocyclic (pyrrolidine) moieties, which are common in pharmaceuticals targeting central nervous system disorders, inflammation, or kinase inhibition. The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-13-1-3-14(4-2-13)17-15(19)18-7-5-11(9-18)12-6-8-20-10-12/h1-4,6,8,10-11H,5,7,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASKJDAUUTYREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Evidence
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects:
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Key Differences: 5-oxo group on the pyrrolidine ring (vs. Thiadiazole substituent (vs. thiophene in the target). Isopropyl group on the thiadiazole ring.
- The 5-oxo group may rigidify the pyrrolidine ring, altering conformational flexibility and binding kinetics.
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ()
- Key Differences: Morpholinopyridine and trifluoroethyl substituents (vs. thiophene and fluorophenyl in the target). Hydroxypropan-2-ylamino group introduces chirality and hydrogen-bonding sites.
- The morpholinopyridine moiety adds bulk and basicity, which could influence solubility and target affinity.
3-Chloro-N-phenyl-phthalimide ()
Key Differences :
- Phthalimide core (vs. pyrrolidine carboxamide in the target).
- Chlorine substituent (vs. fluorine in the target).
Impact on Properties :
- The phthalimide structure is planar and rigid, favoring interactions with flat binding pockets (e.g., DNA or enzyme active sites).
- Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Theoretical Properties |
|---|---|---|---|
| N-(4-fluorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide | Pyrrolidine carboxamide | 4-fluorophenyl, thiophen-3-yl | Moderate lipophilicity, π-π stacking capability |
| 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | Pyrrolidine carboxamide | 5-oxo, thiadiazole, isopropyl | Higher polarity, conformational rigidity |
| (S)-N-(3-(...)-4-methylphenyl)-3-(trifluoroethyl)pyrrolidine-1-carboxamide | Pyrrolidine carboxamide | Trifluoroethyl, morpholinopyridine, hydroxypropan-2-ylamino | Enhanced lipophilicity, chiral recognition sites |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Chlorine, phenyl | Planar structure, DNA/enzyme interaction potential |
Research Implications and Limitations
- Structural Trends: Fluorine and sulfur-containing substituents (thiophene, thiadiazole) balance lipophilicity and electronic effects, critical for drug bioavailability . Bulky groups (e.g., morpholinopyridine in ) may limit blood-brain barrier permeability but enhance target specificity .
- Data Gaps: Experimental data (e.g., solubility, IC50 values) are absent in the provided evidence, necessitating further studies. The impact of chirality (e.g., in ’s hydroxypropan-2-ylamino group) on biological activity remains unexplored here.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
